molecular formula C7H7F7O B12082823 4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane CAS No. 90999-86-3

4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

Katalognummer: B12082823
CAS-Nummer: 90999-86-3
Molekulargewicht: 240.12 g/mol
InChI-Schlüssel: PPGVHBFAAPSLEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is an organofluorine compound characterized by the presence of both ethenyloxy and trifluoromethyl groups. This compound is of interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable precursor with sulfur tetrafluoride or antimony trifluoride . The reaction conditions often require the use of a solvent such as acetonitrile and may involve microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The use of continuous flow reactors can improve the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in various chemical reactions. The pathways involved often include nucleophilic attack on the carbon atoms adjacent to the fluorine atoms, leading to the formation of new bonds and the generation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Ethenyloxy)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is unique due to the combination of ethenyloxy and trifluoromethyl groups, which impart distinct chemical properties. The presence of multiple fluorine atoms enhances its electron-withdrawing capability, making it highly reactive in various chemical transformations. This compound’s unique structure allows for its use in specialized applications where other fluorinated compounds may not be as effective.

Eigenschaften

CAS-Nummer

90999-86-3

Molekularformel

C7H7F7O

Molekulargewicht

240.12 g/mol

IUPAC-Name

4-ethenoxy-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

InChI

InChI=1S/C7H7F7O/c1-2-15-4-3-5(8,6(9,10)11)7(12,13)14/h2H,1,3-4H2

InChI-Schlüssel

PPGVHBFAAPSLEH-UHFFFAOYSA-N

Kanonische SMILES

C=COCCC(C(F)(F)F)(C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.